(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,2-Bis(dicyclohexylphosphino)ethane / gamma-cyclodextrin complex” (DCPE / gamma CD complex) is an organophosphorus compound combined with a cyclic oligosaccharide. The DCPE component is a bulky and highly basic diphosphine ligand used in coordination chemistry, while gamma-cyclodextrin (gamma CD) is a cyclic oligosaccharide known for its ability to form inclusion complexes with various molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the DCPE / gamma CD complex involves the synthesis of both components separately, followed by their combination to form the complex.
-
Synthesis of 1,2-Bis(dicyclohexylphosphino)ethane (DCPE)
- DCPE is synthesized by reacting dicyclohexylphosphine with ethylene dibromide under an inert atmosphere. The reaction typically occurs in a nonpolar organic solvent such as toluene or hexane .
- Reaction conditions: The reaction is carried out at elevated temperatures (around 80-100°C) and requires a strong base like sodium hydride to facilitate the formation of the phosphine-ethane bond .
-
Synthesis of Gamma-Cyclodextrin (gamma CD)
- Gamma CD is produced from starch through enzymatic conversion using cyclodextrin glycosyltransferase. The process involves the formation of a cyclic structure from linear starch molecules .
- Industrial production methods: Gamma CD is purified using affinity chromatography, which separates it from other cyclodextrins and acyclic dextrins .
-
Formation of DCPE / gamma CD Complex
- The DCPE and gamma CD are combined in a suitable solvent, such as water or ethanol, under mild conditions to form the inclusion complex. The stoichiometry of the complex is typically 1:1 .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- DCPE can undergo oxidation reactions, forming phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen .
-
Reduction
- DCPE can be reduced to form phosphines. Reducing agents such as lithium aluminum hydride are commonly used .
-
Substitution
- DCPE can participate in substitution reactions, where one of the cyclohexyl groups is replaced by another substituent. This can be achieved using reagents like alkyl halides .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under an inert atmosphere at low temperatures.
Substitution: Alkyl halides; reactions are performed in nonpolar solvents at moderate temperatures.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphines.
Scientific Research Applications
The DCPE / gamma CD complex has a wide range of applications in various scientific fields:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The DCPE / gamma CD complex exerts its effects through the formation of inclusion complexes. The gamma CD component encapsulates the DCPE molecule within its hydrophobic cavity, enhancing the solubility and stability of the complex . The inclusion complex formation is driven by hydrophobic interactions between the guest molecule (DCPE) and the inner cavity of the gamma CD .
Comparison with Similar Compounds
Similar Compounds
-
Alpha-Cyclodextrin (alpha CD)
- Composed of six glucose units.
- Smaller cavity size compared to gamma CD .
-
Beta-Cyclodextrin (beta CD)
- Composed of seven glucose units.
- Intermediate cavity size between alpha and gamma CD .
Uniqueness of DCPE / gamma CD Complex
Properties
CAS No. |
154027-26-6 |
---|---|
Molecular Formula |
C59H100NO44P |
Molecular Weight |
1558.4 g/mol |
IUPAC Name |
(dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H80O40.C11H20NO4P/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;1-3-14-17(13,15-4-2)16-12-11(9-5-6-9)10-7-8-10/h9-72H,1-8H2;9-10H,3-8H2,1-2H3 |
InChI Key |
UJKKCSGMGVIJON-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)ON=C(C1CC1)C2CC2.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.